

# Comparison of 2-Ethyl-1h-indene with its saturated analog 2-ethylindane

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## Compound of Interest

Compound Name: 2-Ethyl-1h-indene

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## A Comparative Analysis of 2-Ethyl-1H-indene and 2-Ethylindane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between **2-Ethyl-1H-indene** and its saturated analog, 2-ethylindane. The presence of a double bond in the five-membered ring of **2-Ethyl-1H-indene** results in significant differences in physicochemical properties, spectroscopic signatures, and chemical reactivity compared to the fully saturated 2-ethylindane. These differences are crucial for applications in chemical synthesis and as scaffolds in medicinal chemistry.

## Physicochemical Properties

The fundamental structural difference—a carbon-carbon double bond in the cyclopentene ring of **2-Ethyl-1H-indene**—leads to variations in molecular weight, boiling point, and density. 2-ethylindane, being saturated, has two additional hydrogen atoms and a slightly higher molecular weight.

Property	2-Ethyl-1H-indene	2-Ethylindane (2,3-dihydro-2-ethyl-1H-indene)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> [1][2]	C <sub>11</sub> H <sub>14</sub> [3]
Molecular Weight	144.21 g/mol [1][4]	146.23 g/mol [3]
CAS Number	17059-50-6[1][4]	56147-63-8[3]
Appearance	Colorless Liquid	Colorless Liquid
Boiling Point	94-96 °C at 10 mmHg[5]	Not specified
Density	0.964 g/cm <sup>3</sup> [5]	Not specified
Refractive Index	1.5590[5]	Not specified
Flash Point	87 °C[5]	Not specified

## Synthesis and Reactivity

The most direct synthetic relationship between the two compounds is the conversion of **2-Ethyl-1H-indene** to 2-ethylindane via catalytic hydrogenation. The synthesis of the parent indene structure often begins with a precursor like 2-ethyl-1-indanone, which can be reduced and dehydrated to form the unsaturated ring.



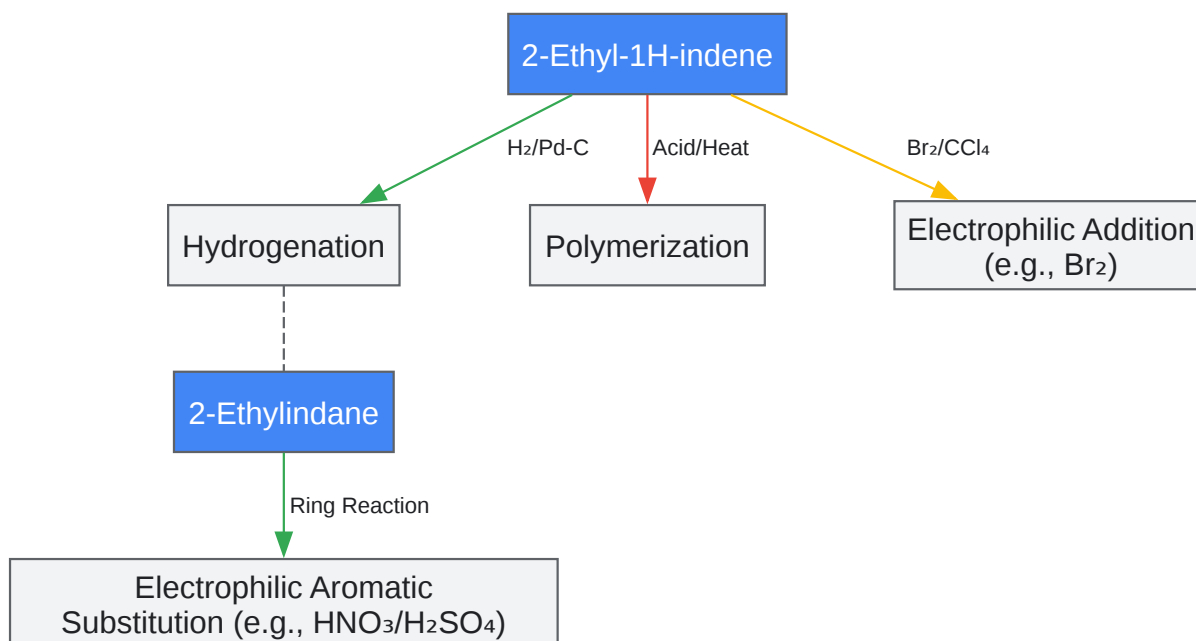
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A potential synthesis pathway from a common precursor.

### Reactivity Comparison:

The reactivity of the two molecules is fundamentally different due to the presence or absence of the endocyclic double bond.

- **2-Ethyl-1H-indene:** The double bond makes the molecule susceptible to electrophilic addition reactions (e.g., with halogens or acids) and catalytic hydrogenation.[6] The allylic protons at the C1 position are acidic ( $pK_a \approx 20$  in DMSO for the parent indene) and can be abstracted by a strong base to form a stable indenyl anion.[6] The double bond also allows for polymerization.[6]
- **2-Ethylindane:** As a saturated hydrocarbon, its five-membered ring is largely unreactive. The molecule behaves as a typical alkylbenzene. Chemical reactions will preferentially occur on the aromatic ring (e.g., electrophilic aromatic substitution like nitration or halogenation) or via free-radical substitution at the benzylic positions (C1 and C3).



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Key reactivity differences between the two compounds.

## Spectroscopic Analysis

The structural differences are clearly reflected in their spectroscopic data, particularly in <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry.

Spectroscopic Feature	2-Ethyl-1H-indene (Predicted & Literature-based)	2-Ethylindane (Predicted & Literature-based)
<sup>1</sup> H NMR	Olefinic Proton: ~6.6 ppm (singlet, 1H at C3). Allylic Protons: ~3.3 ppm (singlet, 2H at C1). Aromatic Protons: ~7.1-7.4 ppm (multiplets, 4H). Ethyl Group: Standard quartet and triplet.	No Olefinic Protons. Aliphatic Protons: ~2.5-3.1 ppm (multiplets, 5H from C1, C2, C3). Aromatic Protons: ~7.1-7.2 ppm (multiplets, 4H). Ethyl Group: Standard quartet and triplet.
<sup>13</sup> C NMR	Olefinic Carbons: ~125-145 ppm. Allylic Carbon (C1): ~38 ppm. Aromatic Carbons: ~120-145 ppm.	No Olefinic Carbons. Aliphatic Carbons (C1, C2, C3): ~30-45 ppm. Aromatic Carbons: ~124-145 ppm.
Mass Spec (EI)	Molecular Ion (M <sup>+</sup> ): m/z = 144. [7] Key Fragments: Loss of ethyl group (m/z 115).	Molecular Ion (M <sup>+</sup> ): m/z = 146. Key Fragments: Loss of ethyl group (m/z 117).

## Biological Activity

While specific biological activity data for **2-Ethyl-1H-indene** and 2-ethylindane are not widely reported, the core indene and indane scaffolds are recognized as "privileged structures" in medicinal chemistry. They are present in numerous biologically active natural products and synthetic drugs.

Scaffold	Associated Biological Activities	Example Drugs / Molecules
Indene	Anti-inflammatory, Anticancer, Acetylcholinesterase (AChE) Inhibition. <a href="#">[8]</a> <a href="#">[9]</a>	Sulindac: A non-steroidal anti-inflammatory drug (NSAID).
Indane / Indanone	Anti-Alzheimer (AChE Inhibition), Antiviral, Antimicrobial, Anticancer. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[10]</a>	Donepezil: An AChE inhibitor used for Alzheimer's disease. <a href="#">[4]</a> Indinavir: A protease inhibitor used in HIV treatment. <a href="#">[3]</a>

The versatility of the indane and indene skeletons allows for substitutions that can modulate their biological properties, making them valuable starting points for drug discovery programs.[\[1\]](#)  
[\[3\]](#)

## Experimental Protocols

### Protocol: Catalytic Hydrogenation of 2-Ethyl-1H-indene to 2-Ethylindane

This protocol details the conversion of the unsaturated indene to its saturated indane analog, a fundamental reaction that highlights their chemical relationship.

Materials:

- **2-Ethyl-1H-indene** (1.0 g, 6.93 mmol)
- Palladium on carbon (10% Pd/C, ~50 mg)
- Ethanol (or Ethyl Acetate), reagent grade (25 mL)
- Hydrogen gas (H<sub>2</sub>)

Equipment:

- Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H<sub>2</sub>)

- Round-bottom flask (50 mL)
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel or a Celite® pad)
- Rotary evaporator

Procedure:

- In a 50 mL round-bottom flask, dissolve **2-Ethyl-1H-indene** (1.0 g) in ethanol (25 mL).
- Carefully add 10% Pd/C catalyst (~50 mg) to the solution.
- Securely attach the flask to the hydrogenation apparatus.
- Flush the system with nitrogen or argon to remove air, then introduce hydrogen gas (typically to a pressure of 1-3 atm or by using a balloon).
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by TLC (staining with potassium permanganate, which reacts with the alkene starting material but not the alkane product) or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.
- Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen.
- Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Wash the pad with a small amount of fresh ethanol.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product, 2-ethylindane, can be used as is or purified further by column chromatography if necessary.

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